1-methyl-1H-imidazole-4-carboxamide mechanism of action
1-methyl-1H-imidazole-4-carboxamide mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-methyl-1H-imidazole-4-carboxamide
Abstract
1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound whose direct mechanism of action is not extensively characterized in publicly available literature. However, by examining the well-documented biological activities of its core scaffold, imidazole-4-carboxamide, and its more complex derivatives, we can infer and propose scientifically grounded potential mechanisms. This guide synthesizes current research to present a multi-faceted view of how this molecule might function at a cellular level. We will explore its potential as an immune modulator, drawing parallels to its parent compound's role as a "fairy chemical" in cancer models, and as a kinase inhibitor, a function demonstrated by several of its structural analogues. This document serves as a foundational resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to systematically investigate and validate these proposed mechanisms.
Introduction to 1-methyl-1H-imidazole-4-carboxamide
The imidazole ring is a fundamental motif in medicinal chemistry and biology, forming the core of essential molecules like the amino acid histidine and purines.[1][2] Its unique electronic and structural properties allow it to participate in a wide range of biological interactions. 1-methyl-1H-imidazole-4-carboxamide belongs to this versatile class of compounds. While it is recognized as a key intermediate in the synthesis of various pharmaceuticals and other chemicals, its intrinsic biological activity remains an area of active investigation.[3] This guide moves beyond its role as a synthetic building block to explore its potential as a bioactive agent, drawing logical connections from the established pharmacology of closely related molecules.
The Imidazole-4-Carboxamide Core: An Immune Modulator in Oncology
Recent and compelling research has identified the parent scaffold, imidazole-4-carboxamide (ICA), as a naturally occurring "fairy chemical" derived from mushrooms with significant anti-cancer properties.[4] This provides the most direct line of evidence for a potential mechanism of action for its 1-methyl derivative.
Inhibition of Axl, PD-L1, and PD-L2 Expression
In preclinical melanoma models, imidazole-4-carboxamide has been shown to inhibit the expression of key proteins involved in cancer progression and immune evasion: the Axl receptor tyrosine kinase, Programmed Death-Ligand 1 (PD-L1), and Programmed Death-Ligand 2 (PD-L2).[4]
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Axl Receptor Tyrosine Kinase: Axl is a well-known driver of therapy resistance and metastasis in multiple cancers. Its overexpression is often correlated with a poor prognosis. By inhibiting Axl expression, ICA can potentially re-sensitize cancer cells to conventional therapies.
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PD-L1/PD-L2: These are critical immune checkpoint molecules. Cancer cells express PD-L1 and PD-L2 on their surface to bind to the PD-1 receptor on T-cells, effectively "turning off" the immune response against the tumor. A compound that reduces PD-L1/L2 expression can unmask the tumor, making it visible and vulnerable to T-cell-mediated killing.[4]
The study demonstrated that treatment with ICA, particularly in combination with the chemotherapeutic agent cisplatin, significantly decreased tumor volume and increased the infiltration of T-cells into the tumor microenvironment.[4] This suggests a powerful synergistic effect, where ICA weakens the tumor's defenses while cisplatin directly attacks the cancer cells.
Proposed Signaling Pathway
The observed effects suggest a pathway where 1-methyl-1H-imidazole-4-carboxamide, acting similarly to its parent compound, could modulate the tumor microenvironment to favor an anti-cancer immune response.
Caption: Proposed immuno-modulatory pathway of 1-methyl-1H-imidazole-4-carboxamide.
Experimental Protocol: Western Blot for PD-L1 Expression
This protocol provides a self-validating system to determine if 1-methyl-1H-imidazole-4-carboxamide affects the protein levels of PD-L1 in a cancer cell line (e.g., B16F10 melanoma).
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Cell Culture & Treatment:
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Plate B16F10 cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight.
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Prepare stock solutions of 1-methyl-1H-imidazole-4-carboxamide in sterile DMSO.
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Treat cells with increasing concentrations of the compound (e.g., 0, 10, 50, 100 µM) for 24-48 hours. Include a positive control (e.g., Interferon-gamma to induce PD-L1) and a vehicle control (DMSO).
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Protein Extraction:
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Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
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Lyse cells directly in the well using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. This is critical for ensuring equal loading in the next step.
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SDS-PAGE and Western Blotting:
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Normalize protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
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Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
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Transfer proteins from the gel to a PVDF membrane.
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Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against PD-L1 (diluted in blocking buffer) overnight at 4°C.
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Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to validate equal protein loading.
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Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Detection & Analysis:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Image the resulting signal using a chemiluminescence detector.
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Quantify band intensities using software like ImageJ. Normalize the PD-L1 band intensity to the corresponding loading control band intensity for each sample. A dose-dependent decrease in the normalized PD-L1 signal relative to the vehicle control would validate the hypothesis.
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Kinase Inhibition: A Potential Activity of the Imidazole Scaffold
The imidazole-4-carboxamide scaffold is a privileged structure in kinase inhibitor design. Several more complex derivatives have been developed as potent and specific inhibitors of key kinases, suggesting that 1-methyl-1H-imidazole-4-carboxamide may possess similar, if perhaps less potent, activity.
Protein Kinase C-iota (PKC-ι) Inhibition
A derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), was identified as a specific inhibitor of PKC-ι.[5] PKC-ι is an oncogene that is overexpressed in numerous cancers, including prostate and breast cancer. Its inhibition leads to decreased cancer cell growth and apoptosis (programmed cell death).[5] Preclinical studies showed that ICA-1s significantly reduced tumor growth in mouse models of prostate cancer.[5]
Transforming Growth Factor β-activated Kinase 1 (TAK1) Inhibition
A separate line of research discovered a series of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of TAK1.[6] TAK1 is a central kinase in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1. Inhibiting TAK1 is a promising therapeutic strategy for inflammatory diseases and certain types of cancer.
Quantitative Data on Imidazole-based Kinase Inhibitors
| Compound Class | Target Kinase | Potency (IC50) | Therapeutic Area | Source |
| 2,4-1H-imidazole carboxamides | TAK1 | Nanomolar | Inflammation, Cancer | [6] |
| ICA-1s | PKC-ι | Not specified | Cancer | [5] |
General Kinase Inhibition Pathway
Kinase inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signaling cascade.
Caption: General mechanism of competitive ATP-binding kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol assesses the direct inhibitory effect of 1-methyl-1H-imidazole-4-carboxamide on a specific kinase (e.g., TAK1).
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Reagents & Setup:
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Recombinant human kinase (e.g., TAK1/TAB1).
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Kinase substrate peptide.
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ATP solution.
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Kinase reaction buffer.
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Luminescence-based kinase assay kit (e.g., ADP-Glo™).
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Test Compound: 1-methyl-1H-imidazole-4-carboxamide serially diluted in DMSO.
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Positive Control: A known inhibitor for the target kinase (e.g., a known TAK1 inhibitor).
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Negative Control: DMSO vehicle.
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Kinase Reaction:
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In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.
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Add 0.5 µL of the serially diluted test compound or controls to the appropriate wells.
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To initiate the reaction, add 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
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Incubate the plate at room temperature for 1 hour.
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Signal Detection (ADP-Glo™ Method):
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
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Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.
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Incubate for 30-60 minutes to stabilize the luminescent signal.
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Data Acquisition & Analysis:
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Read the luminescence on a plate reader.
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The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
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Calculate the percent inhibition for each compound concentration relative to the DMSO control.
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Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. A low IC50 value would indicate potent, direct inhibition of the kinase.
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Integrated Hypothesis and Future Research Workflow
Based on the available evidence, 1-methyl-1H-imidazole-4-carboxamide possesses at least two plausible, non-mutually exclusive mechanisms of action: immuno-modulation via checkpoint protein regulation and direct kinase inhibition. The simple 1-methyl substitution, compared to the unsubstituted parent compound or more complex derivatives, may fine-tune its potency, selectivity, and cell permeability. A logical next step is a systematic workflow to elucidate its primary mechanism(s).
Caption: A systematic workflow for elucidating the mechanism of action.
Conclusion
While the definitive mechanism of action for 1-methyl-1H-imidazole-4-carboxamide requires direct experimental confirmation, a robust, evidence-based framework of potential activities can be constructed from the study of its parent scaffold and related derivatives. The most compelling hypotheses point towards roles in cancer immunotherapy, through the downregulation of key immune checkpoint and resistance proteins like PD-L1 and Axl, and in signal transduction, through the direct inhibition of oncogenic or inflammatory kinases. The experimental protocols outlined in this guide provide a clear and rigorous path for researchers to validate these hypotheses, ultimately defining the therapeutic potential of this intriguing imidazole compound.
References
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